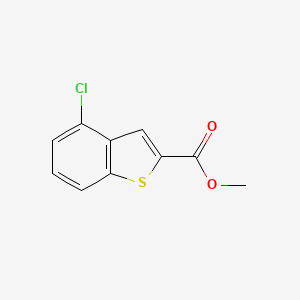

4-Cloro-1-benzotiofeno-2-carboxilato de metilo

Descripción general

Descripción

“Methyl 4-chloro-1-benzothiophene-2-carboxylate” is a derivative of benzothiophene . Benzothiophene and its derivatives are important heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of benzothiophene derivatives has been achieved through various methods . One such method involves an aryne reaction with alkynyl sulfides . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

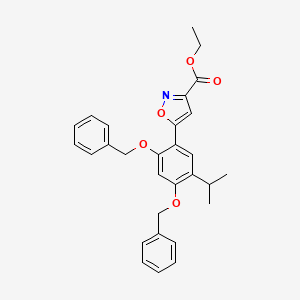

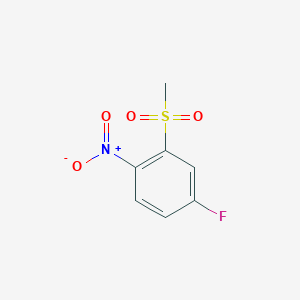

The molecular structure of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” is represented by the formula C10H7ClO2S . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical And Chemical Properties Analysis

“Methyl 4-chloro-1-benzothiophene-2-carboxylate” has a molecular weight of 226.67900 . It has a density of 1.392g/cm3 . Its boiling point is 338.693ºC at 760 mmHg , and its melting point is between 95-97ºC .Aplicaciones Científicas De Investigación

Aplicaciones terapéuticas

El tiofeno y sus derivados sustituidos, como el 4-Cloro-1-benzotiofeno-2-carboxilato de metilo, son una clase muy importante de compuestos heterocíclicos que muestran aplicaciones interesantes en el campo de la química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal y ciencia de materiales . Son compuestos notablemente efectivos tanto con respecto a sus funciones biológicas y fisiológicas, como antiinflamatorio, antipsicótico, antiarrítmico, ansiolítico, antifúngico, antioxidante, modulador del receptor de estrógeno, antimitótico, antimicrobiano, inhibidor de cinasas y anticancerígeno .

Síntesis de nuevos derivados de tiofeno

El this compound puede utilizarse en la síntesis de nuevos derivados de tiofeno . Por ejemplo, Mehta et al. desarrollaron una nueva clase de derivados de tiofeno utilizando este compuesto .

Síntesis en un solo paso de benzo[b]tiofenos

El this compound puede utilizarse en la síntesis en un solo paso de benzo[b]tiofenos . Esta síntesis implica el ataque nucleofílico del azufre o carbono de los sulfuros alquinílicos a intermedios de arino electrofílicos seguido de un cierre de anillo .

Aplicaciones anticancerígenas

Se aplicó un enfoque de farmacoforo híbrido para diseñar y sintetizar una serie de derivados de benzo[b]tiofeno-diarilurea con un posible efecto anticancerígeno . Se evaluaron las actividades antiproliferativas in vitro de todos los compuestos diana frente a las líneas celulares cancerosas HT-29 y A549 .

Aplicaciones en ciencia de materiales

El tiofeno y sus derivados han despertado un gran interés en la industria y la academia debido a sus diversas aplicaciones en ciencia de materiales .

Síntesis de fármacos disponibles en el mercado

Varios fármacos disponibles en el mercado, como la tipepidina, los bromuros de tiquizium, el bromuro de timepidium, la dorzolamida, el tioconazol, el citizolam, el nitrato de sertaconazol y la benociclidina, también contienen el núcleo de tiofeno . Por lo tanto, el this compound puede utilizarse potencialmente en la síntesis de estos fármacos.

Safety and Hazards

Direcciones Futuras

The future directions of “Methyl 4-chloro-1-benzothiophene-2-carboxylate” research could involve further investigation of its potential therapeutic applications . It has been shown to have antimicrobial, antifungal, and anticancer activity . Therefore, it could be a promising candidate for the development of new antimicrobial and anticancer agents .

Propiedades

IUPAC Name |

methyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXPDFHEOUVFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625900 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-95-4 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)

![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)